molecular formula C17H19N3O2S B2910348 1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone CAS No. 876941-60-5

1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone

Cat. No.: B2910348
CAS No.: 876941-60-5
M. Wt: 329.42
InChI Key: YAHFQZBKFHOKOV-UHFFFAOYSA-N
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Description

This compound belongs to the class of dihydropyrazole derivatives, characterized by a fused pyrazole ring substituted with heterocyclic moieties (furan-2-yl and thiophen-2-yl) and a pyrrolidinyl ethanone side chain. The compound’s synthesis likely involves cyclocondensation of hydrazines with diketones or nucleophilic substitution reactions, as seen in related pyrazole derivatives .

Properties

IUPAC Name

1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-17(12-19-7-1-2-8-19)20-14(15-5-3-9-22-15)11-13(18-20)16-6-4-10-23-16/h3-6,9-10,14H,1-2,7-8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHFQZBKFHOKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N2O1SC_{13}H_{14}N_{2}O_{1}S, with a molecular weight of approximately 250.33 g/mol. The structure features a pyrazole ring substituted with furan and thiophene moieties, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been reported to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study demonstrated that modifications in the phenyl moiety of related compounds could be tailored to enhance their anticancer effects against various cancer cell lines such as H460 and A549 .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been widely documented. For example, derivatives with similar structural features showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound This compound may exhibit comparable activity due to its unique heterocyclic structure, which can interact with microbial targets .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. They often inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies indicate that compounds with similar scaffolds possess the ability to stabilize red blood cell membranes and reduce inflammation markers in vitro .

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives:

  • Antitumor Activity : A study on pyrazole derivatives showed that certain modifications led to enhanced anticancer activity through apoptosis induction in cancer cells .
  • Antibacterial Studies : Research demonstrated that a series of pyrazole compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 10 to 30 µg/mL against various bacterial strains, indicating their potential as effective antimicrobial agents .
  • In Vitro Assays : In vitro assays conducted on related compounds revealed significant anti-inflammatory effects with IC50 values indicating effective inhibition of inflammatory mediators .

Research Findings Summary Table

Activity Mechanism Reference
AnticancerInhibition of tubulin polymerization
AntimicrobialBroad-spectrum activity against bacteria
Anti-inflammatoryInhibition of cytokines and stabilization of membranes

Chemical Reactions Analysis

Oxidation Reactions

The compound’s pyrrolidine and dihydro-pyrazole moieties are susceptible to oxidation under controlled conditions.

Reaction Type Reagents/Conditions Products Key Findings
Ethanone Oxidation KMnO₄, acidic conditions 2-(Pyrrolidin-1-yl)acetic acid derivativeOxidation of the ethanone group yields carboxylic acid derivatives, retaining the heterocyclic core .
Thiophene Oxidation H₂O₂, HOAc Thiophene sulfoxide or sulfoneSelective oxidation of the thiophene ring occurs without affecting the furan or pyrazole rings.

Reduction Reactions

Reductive modifications target the dihydro-pyrazole ring and ethanone group.

Reaction Type Reagents/Conditions Products Key Findings
Pyrazole Ring Reduction NaBH₄, MeOH Tetrahydro-pyrazole derivativePartial saturation of the dihydro-pyrazole ring enhances solubility .
Carbonyl Reduction LiAlH₄, THF 2-(Pyrrolidin-1-yl)ethanol analogEthanone carbonyl converts to a hydroxyl group, enabling further functionalization .

Electrophilic Substitution

The aromatic furan and thiophene rings undergo regioselective substitutions.

Reaction Type Reagents/Conditions Products Key Findings
Thiophene Bromination Br₂, FeCl₃ 5-Bromo-thiophene derivativeBromination occurs at the α-position of the thiophene ring .
Furan Nitration HNO₃, H₂SO₄5-Nitro-furan derivativeNitration targets the β-position of the furan ring, confirmed by XRD .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups.

Reaction Type Reagents/Conditions Products Key Findings
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ Biaryl-functionalized pyrazoleCoupling with phenylboronic acid occurs at the pyrazole C-3 position .
Stille Coupling Pd₂(dba)₃, ArSnBu₃, DMF Thienyl- or furyl-substituted derivativesHigh regioselectivity observed for thiophene ring modifications .

Nucleophilic Substitution

The ethanone side chain reacts with nucleophiles to form novel adducts.

Reaction Type Reagents/Conditions Products Key Findings
Amine Alkylation RNH₂, K₂CO₃, DMFSecondary/tertiary amine derivativesPyrrolidine acts as a directing group, favoring nucleophilic attack.
Thiol Substitution RSH, Et₃N, CH₂Cl₂ Thioether analogsThiols replace the ethanone oxygen, forming stable thioether linkages.

Condensation Reactions

The ethanone group undergoes condensation to form hydrazones or Schiff bases.

Reaction Type Reagents/Conditions Products Key Findings
Hydrazone Formation NH₂NH₂, EtOH Pyrazole-hydrazone conjugateHydrazine selectively reacts with the ethanone group, confirmed by IR .
Schiff Base Synthesis ArCHO, HOAc Imine-linked derivativesCondensation with aromatic aldehydes yields photostable imines.

Key Mechanistic Insights

  • Electronic Effects : The electron-rich thiophene and furan rings direct electrophilic substitutions to their α-positions .
  • Steric Influence : The pyrrolidine group sterically shields the pyrazole N-1 position, limiting reactivity at this site.
  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency by stabilizing palladium intermediates .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Substituents Molecular Weight Biological Activity Synthesis Method Reference
Target Compound : 1-(5-(Furan-2-yl)-3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone Furan-2-yl, Thiophen-2-yl, Pyrrolidinyl ethanone ~400 (estimated) Potential kinase inhibition (inferred) Likely cyclocondensation or SN2
1-[5-(4-Hydroxyphenyl)-3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone 4-Hydroxyphenyl, Thiophen-2-yl, Piperidinyl ethanone 395.5 Unreported; hydroxyl may enhance solubility Similar to target compound
2-Chloro-1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-yl)ethanone 4-Nitrophenyl, Phenyl, Chloroacetyl 399.8 Anticancer (EGFR inhibition) THF/TEA-mediated acylation
1-(5-(5-Methylfuran-2-yl)-3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone 5-Methylfuran-2-yl, Thiophen-2-yl, Acetyl 288.3 Unreported; methylfuran may alter lipophilicity Standard pyrazole synthesis
2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine, Fluorophenyl, Morpholinomethyl thiophene 531.3 Kinase inhibition (e.g., BTK, EGFR) Suzuki coupling/Pd catalysis

Key Observations:

Structural Variations and Bioactivity: The target compound’s furan-thiophene core is shared with , but the addition of a pyrrolidinyl ethanone group distinguishes it. Pyrrolidine’s smaller ring size (vs. piperidine in ) may enhance membrane permeability due to reduced steric hindrance . Electron-Withdrawing vs.

Synthetic Strategies :

  • The target compound’s synthesis likely parallels , involving THF-mediated acylation of a dihydropyrazole intermediate. In contrast, employs advanced cross-coupling (Suzuki) for boronate-containing analogs, highlighting scalability challenges for the target molecule .

Biological Potential: While the target compound lacks direct activity data, its structural similarity to (EGFR inhibitor) and (kinase inhibitor) suggests comparable mechanisms. The thiophene moiety is critical for π-π stacking in kinase active sites, as seen in .

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